tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate
CAS No.: 1333676-96-2
Cat. No.: VC2553593
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1333676-96-2 |
|---|---|
| Molecular Formula | C16H24N2O2 |
| Molecular Weight | 276.37 g/mol |
| IUPAC Name | tert-butyl N-[[4-(cyclopropylamino)-3-methylphenyl]methyl]carbamate |
| Standard InChI | InChI=1S/C16H24N2O2/c1-11-9-12(5-8-14(11)18-13-6-7-13)10-17-15(19)20-16(2,3)4/h5,8-9,13,18H,6-7,10H2,1-4H3,(H,17,19) |
| Standard InChI Key | XHBPJMUXDVUTRW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)CNC(=O)OC(C)(C)C)NC2CC2 |
| Canonical SMILES | CC1=C(C=CC(=C1)CNC(=O)OC(C)(C)C)NC2CC2 |
Introduction
Chemical Identity and Basic Properties
tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate is a synthetic organic compound with well-defined chemical identifiers. As a carbamate derivative, it contains a characteristic carbamate functional group along with several important substituents that define its chemical behavior.
Identification Parameters
The compound is precisely identified through multiple chemical registry systems and descriptors as outlined in Table 1.
Table 1: Chemical Identifiers of tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate
| Parameter | Value |
|---|---|
| CAS Registry Number | 1333676-96-2 |
| Molecular Formula | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 276.37 g/mol |
| IUPAC Name | tert-butyl N-[[4-(cyclopropylamino)-3-methylphenyl]methyl]carbamate |
| Standard InChI | InChI=1S/C16H24N2O2/c1-11-9-12(5-8-14(11)18-13-6-7-13)10-17-15(19)20-16(2,3)4/h5,8-9,13,18H,6-7,10H2,1-4H3,(H,17,19) |
| Standard InChIKey | XHBPJMUXDVUTRW-UHFFFAOYSA-N |
| PubChem Compound ID | 53626272 |
The compound is also sometimes referred to as "tert-butyl 4-(cyclopropylamino)-3-methylbenzylcarbamate" in some chemical databases, though the IUPAC nomenclature guidelines favor the more precise name listed above .
Structural Features
tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate possesses a distinctive chemical structure characterized by several key components:
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A phenyl ring core structure
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A methyl group at the 3-position of the phenyl ring
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A cyclopropylamino group at the 4-position of the phenyl ring
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A carbamate functional group (–NH–CO–O–) linked to a tert-butyl moiety
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A methylene bridge (–CH₂–) connecting the phenyl ring to the carbamate group
This architectural arrangement contributes to the compound's chemical reactivity profile and potential biological interactions. The presence of both amine and carbamate functionalities makes this molecule particularly interesting for medicinal chemistry applications .
Physical and Chemical Properties
The physical and chemical properties of tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate are important determinants of its behavior in various chemical environments and its potential applications in research.
Chemical Reactivity
As a carbamate derivative, this compound displays reactivity patterns typical of this functional group:
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The carbamate group (–NHCO₂C(CH₃)₃) serves as a protected amine functionality
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Under acidic conditions, the tert-butyl group can be cleaved, revealing the free amine
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The cyclopropylamino group presents an additional reactive site for potential chemical modifications
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The methyl substituent on the phenyl ring influences the electronic distribution, potentially affecting reaction rates and selectivity
These chemical characteristics make it a versatile building block for organic synthesis and pharmaceutical research.
| Oxidizing Agent | Solvent | Temperature | Duration | Yield |
|---|---|---|---|---|
| Manganese(IV) oxide | Dichloromethane | 20°C | 3h | 100% |
| Manganese(IV) oxide | Dichloromethane | 20°C | 3.5h | 97% |
| Manganese(IV) oxide | Chloroform | 20°C | Overnight | 87% |
| Dess-Martin periodinane | Dichloromethane | -78°C to 20°C | 3h | 100% |
| Pyridinium chlorochromate | Dichloromethane | 25°C | 1h | 70% |
These methodologies for related compounds suggest viable approaches for the synthesis of tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate through appropriate modifications .
Research Applications and Significance
tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate has potential significance in several research domains due to its unique structural features.
Pharmaceutical Research
The compound's structural elements suggest potential applications in pharmaceutical research:
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The carbamate group serves as a protected amine, which is commonly employed in drug synthesis
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The cyclopropylamino group is found in various bioactive compounds and can contribute to enhanced metabolic stability
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The methylphenyl moiety represents a common pharmacophore in medicinal chemistry
These features make the compound potentially valuable as an intermediate or building block in the synthesis of more complex pharmaceutical agents .
Structure-Activity Relationship Studies
The compound's distinct structural features—particularly the combination of cyclopropylamino and methyl substituents on the phenyl ring—make it suitable for structure-activity relationship (SAR) studies. Researchers may employ this compound to investigate how specific structural modifications affect biological activity in various target systems.
Analytical Methods and Characterization
Several analytical techniques are suitable for the characterization and quality control of tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for structural confirmation:
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¹H NMR can verify the presence and environment of protons, including those of the cyclopropyl group, methyl substituent, and carbamate functionality
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¹³C NMR provides information about the carbon framework and functional groups
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Two-dimensional NMR techniques can elucidate connectivity patterns
Mass spectrometry is valuable for confirming molecular weight and fragmentation patterns, with an expected molecular ion peak at m/z 276.37 corresponding to the compound's molecular weight .
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods for purity determination and quantitative analysis of this compound, allowing for separation from structural analogs or synthesis impurities.
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